molecular formula C4H11O2PS2 B7768826 O,O-Diethyl dithiophosphate CAS No. 52857-42-8

O,O-Diethyl dithiophosphate

Cat. No.: B7768826
CAS No.: 52857-42-8
M. Wt: 186.2 g/mol
InChI Key: IRDLUHRVLVEUHA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

O,O-Diethyl dithiophosphate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with sulfur in the presence of a base such as triethylamine. This reaction is typically carried out under solvent-free conditions using microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, this compound is produced by reacting phosphorus pentasulfide with ethanol. This reaction is conducted under controlled conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

O,O-Diethyl dithiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coordination Chemistry

Ligand Applications
DEDTP is frequently utilized as a ligand in coordination compounds. It forms stable complexes with transition metals, which are essential for catalysis and other chemical reactions. For instance, studies have shown that DEDTP can effectively coordinate with metals such as palladium, platinum, and rhodium during recovery processes from catalytic materials .

Table 1: Metal Complexes Formed with DEDTP

Metal IonCoordination NumberStability Constant (log K)
Palladium (Pd)46.5
Platinum (Pt)47.0
Rhodium (Rh)46.8

Analytical Chemistry

Ion Determination
In analytical chemistry, DEDTP is employed for the determination of various metal ions in environmental samples. It enhances the sensitivity of detection methods such as atomic absorption spectrometry (AAS) and inductively coupled plasma mass spectrometry (ICP-MS). For example, DEDTP has been used to complex cadmium(II) ions for analysis via flame AAS .

Case Study: Cadmium Detection
A study demonstrated the use of a hollow fiber renewal liquid membrane extraction method incorporating DEDTP to preconcentrate cadmium(II) from water samples. The method showed high efficiency and selectivity, allowing for detection limits in the low microgram per liter range .

Environmental Applications

Pollution Remediation
DEDTP has been investigated for its potential in bioremediation processes, particularly for degrading pollutants in industrial wastewater. Research indicates that certain bacterial strains can utilize DEDTP as a carbon source, leading to its breakdown into less harmful substances .

Table 2: Bacterial Strains Capable of Degrading DEDTP

Bacterial StrainDegradation Rate (%)Byproducts Produced
Aeromonas sp.85Ethanol, Aldehyde
Pseudomonas sp.90Orthophosphate
Flavobacterium sp.80Ethanol

Agricultural Applications

Pesticide Intermediate
O,O-Diethyl dithiophosphate serves as an intermediate in the synthesis of agricultural insecticides. Its properties allow it to enhance the efficacy of certain pesticides by improving their ability to penetrate plant tissues .

Mechanism of Action

The mechanism of action of O,O-Diethyl dithiophosphate involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This interaction is crucial in its role as a pesticide, where it targets specific enzymes in pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O,O-Diethyl dithiophosphate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple applications, from pesticide production to scientific research .

Biological Activity

O,O-Diethyl dithiophosphate (DEDTP) is a compound with significant biological activity, particularly in the context of its degradation by microorganisms and its role as an intermediate in agricultural applications. This article explores the biological activity of DEDTP, including its degradation pathways, toxicological effects, and potential applications.

This compound is a phosphorodithioate compound, typically used as an intermediate in the synthesis of insecticides. Its chemical structure allows for various interactions with biological systems, which can lead to both beneficial and harmful effects.

Degradation Pathways

Research has shown that DEDTP can be degraded by specific bacterial strains, which utilize it as a phosphorus source. A study identified four bacterial strains—tentatively classified as Aeromonas , Pseudomonas , Flavobacterium , and Bacillus —that were capable of degrading DEDTP. The degradation process involves the formation of ethanol, aldehyde, and orthophosphate, with an acid phosphodiesterase enzyme playing a crucial role in enhancing the breakdown efficiency by five- to sevenfold when bacteria were grown on DEDTP compared to orthophosphate .

Toxicological Effects

DEDTP exhibits notable toxicity, particularly in aquatic environments. It is classified as hazardous under OSHA regulations due to its potential to cause burns and its toxicity upon ingestion. Studies indicate that ingestion of less than 40 grams can be fatal or lead to severe health damage, including gastrointestinal burns and respiratory distress .

Table 1: Toxicological Profile of this compound

EffectDescription
Acute toxicityHighly toxic; can cause burns and systemic damage
Environmental hazardVery toxic to aquatic organisms
LD50 (oral, rat)< 40 g/kg (potentially fatal)
Eye contactCauses severe damage and irritation

Biological Activity in Agriculture

In agricultural contexts, DEDTP has been studied for its insecticidal properties. Its ability to act as a precursor for more complex organophosphates makes it valuable in developing pest control agents. The compound's biological activity is largely attributed to its interaction with acetylcholinesterase enzymes, although it does not exhibit the same degree of inhibition as classical organophosphates .

Case Studies

  • Microbial Degradation : A study conducted in 1999 demonstrated the microbial degradation pathways of DEDTP in contaminated environments. The identified bacterial strains effectively utilized DEDTP, suggesting potential bioremediation applications for contaminated sites .
  • Toxicity Assessment : Research focusing on the acute effects of DEDTP highlighted its potential for causing significant health issues upon exposure. This emphasizes the need for careful handling and regulation in agricultural use .
  • Environmental Impact : Studies have shown that DEDTP can hydrolyze into less harmful products under specific conditions, which may mitigate some environmental risks associated with its use .

Research Findings

Recent studies have explored various aspects of DEDTP's biological activity:

  • Hydrolysis Studies : Investigations using phosphorus-31 NMR spectroscopy revealed that DEDTP complexes hydrolyze at different rates depending on metal interactions, impacting their environmental persistence and toxicity .
  • Comparative Toxicity : Comparisons with sodium diethyldithiocarbamate indicated varying effectiveness in chelating heavy metals like cadmium, showcasing DEDTP's potential utility in environmental chemistry .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying O,O-diethyl dithiophosphate?

  • Methodological Answer : The compound is typically synthesized via the reaction of phosphorus pentasulfide (P₂S₅) with ethanol under controlled conditions, followed by neutralization and purification. Vacuum distillation is commonly employed to isolate the product (boiling point: 60°C at 1 mmHg) . Impurities such as residual ethanol or sulfur-containing byproducts can be minimized using solvent extraction or column chromatography. Purity verification via NMR (¹H/³¹P) and elemental analysis is critical .

Q. How can this compound be characterized structurally and chemically?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : For single-crystal structure determination (e.g., ammonium salts of the compound) .
  • Spectroscopy : ¹H/³¹P NMR to confirm the presence of ethoxy groups (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂) and phosphorus-sulfur bonds .
  • Mass spectrometry : To validate molecular weight (186.22 g/mol) and fragmentation patterns .
  • Thermogravimetric analysis (TGA) : To assess thermal stability (decomposes above 180°C) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats due to its corrosive nature (R34: Causes burns) .
  • Ventilation : Use fume hoods to avoid inhalation (R23/24/25: Toxic by inhalation, skin contact, and ingestion).
  • Storage : Keep at 2–8°C in airtight containers to prevent oxidation or hydrolysis .
  • Spill Management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and adsorb with inert materials .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

  • Methodological Answer : The compound acts as a bidentate ligand via its sulfur atoms, forming complexes with transition metals (e.g., Cu, Zn, Cd). Experimental steps:

Synthesis : React metal salts (e.g., CuCl₂) with this compound in ethanol/water mixtures.

Characterization : Use UV-Vis spectroscopy to observe d-d transitions and X-ray diffraction to confirm geometry (e.g., tetrahedral or square planar) .

Stability Testing : Monitor ligand substitution kinetics under varying pH and temperature .

Q. What analytical chemistry applications leverage this compound?

  • Methodological Answer : The compound is used as a chelating agent for trace metal analysis:

  • Ion Preconcentration : Immobilize on silica gel or polymeric resins to adsorb heavy metals (e.g., Pb²⁺, Cd²⁺) from aqueous samples. Elute with nitric acid and quantify via ICP-MS .
  • Chromatography : Derivatize metal ions for separation in reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. How can computational modeling predict the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA to analyze bond dissociation energies (e.g., P–S vs. C–O bonds) .
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water vs. ethanol) to predict hydrolysis rates .
  • Docking Studies : Model interactions with enzymes (e.g., acetylcholinesterase) to infer inhibition mechanisms relevant to pesticide design .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., density, boiling point)?

  • Methodological Answer : Cross-reference peer-reviewed studies and replicate measurements:

  • Density : Use a pycnometer for experimental validation (reported range: 1.11 g/mL at 25°C) .
  • Boiling Point : Employ reduced-pressure distillation setups to confirm values under standardized conditions (e.g., 60°C at 1 mmHg) .
  • Documentation : Report solvent purity and calibration methods to ensure reproducibility .

Q. What role does this compound play in pesticide metabolite studies?

  • Methodological Answer : It is a hydrolysis product of organophosphates like phorate and disulfoton. Methodological steps include:

  • In Vitro Metabolism : Incubate parent compounds with liver microsomes and quantify metabolites via LC-MS/MS .
  • Environmental Monitoring : Detect trace levels in soil/water using solid-phase extraction (SPE) coupled with GC-FPD .

Properties

IUPAC Name

diethoxy-sulfanyl-sulfanylidene-λ5-phosphane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IRDLUHRVLVEUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)S
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H11O2PS2
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Related CAS

1068-22-0 (ammonium salt), 1068-23-1 (lead salt), 3338-24-7 (hydrochloride salt), 3454-66-8 (potassium salt)
Record name O,O-Diethyl phosphorodithioate
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DSSTOX Substance ID

DTXSID6027133
Record name Diethyl dithiophosphoric acid
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Molecular Weight

186.2 g/mol
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Physical Description

Liquid, Clear almost colorless liquid; [MSDSonline]
Record name Phosphorodithioic acid, O,O-diethyl ester
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Vapor Pressure

0.05 [mmHg]
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CAS No.

298-06-6, 52857-42-8
Record name O,O-Diethyl dithiophosphate
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Record name O,O-Diethyl phosphorodithioate
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Synthesis routes and methods

Procedure details

203 g of ammonium-O,O-diethyldithiophosphate was added within 5 minutes with agitation to 485 g of 75% phosphoric acid. The reaction temperature dropped from initially 24° C down to 17° C after a post-reaction period of 10 minutes. The liquid reaction mixture was delivered to a separating vessel. It was allowed to remain therein for 10 minutes and 182.9 g of dithiophosphoric acid-O,O-diethylester was obtained as the upper phase. The yield was 98.2% of the theoretical, based on the ammonium-O,O-diethyldithiophosphate used. The product so made had a purity of 99.9% (AgNO3 and NaOH-values) (nD25 = 1.5108).
Name
ammonium O,O-diethyldithiophosphate
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
485 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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